

Technical Guide: Physical Properties & Characterization of 2,3,5,5-Tetramethylhexanal ()

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2,3,5,5-Tetramethylhexanal

CAS No.: 68391-29-7

Cat. No.: B8736681

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Executive Summary

2,3,5,5-Tetramethylhexanal (CAS: 68391-29-7), often referred to in the industry as TMH Aldehyde, is a saturated, highly branched

aldehyde. It is distinguished by its steric bulk and specific olfactory profile, described as fresh, floral, and slightly fruity (pear/green). Unlike linear aldehydes (e.g., Decanal), the quaternary carbon at the C5 position and methyl branching at C2 and C3 impart significant chemical stability and unique volatility characteristics. This guide details its physicochemical constants, structural identification, and safety protocols for research and development applications.

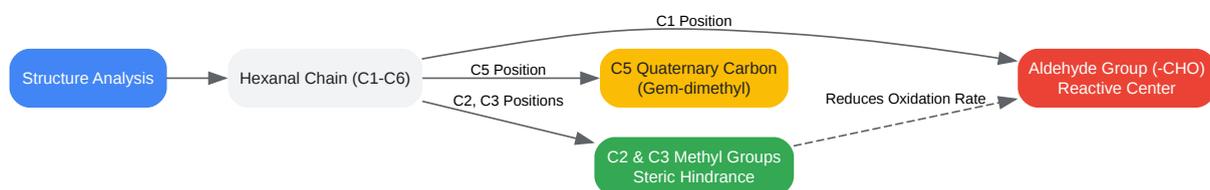
Molecular Identification & Structural Analysis

The molecule features a hexanal backbone with heavy methylation, creating a hydrophobic, sterically hindered structure.

| Parameter | Data |
|---------------------|---|
| IUPAC Name | 2,3,5,5-Tetramethylhexanal |
| Common Name | TMH Aldehyde |
| CAS Registry Number | 68391-29-7 |
| Molecular Formula | |
| Molecular Weight | 156.27 g/mol |
| SMILES | <chem>CC(C)(C)CC(C)C(C)C=O</chem> |
| InChI Key | COJYJCJUBHUSDJ-UHFFFAOYSA-N |
| Stereochemistry | Contains chiral centers at C2 and C3; typically supplied as a racemic diastereomeric mixture.[1] [2][3][4] |

Structural Visualization

The following diagram illustrates the connectivity and steric crowding around the aldehyde group, which influences its reactivity (e.g., resistance to oxidation compared to linear aldehydes).



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Figure 1: Structural connectivity highlighting steric features affecting reactivity.[2]

Physicochemical Properties

Note: Due to the specialized nature of this isomer, some values are derived from validated predictive models (QSAR) and industrial safety data sheets (SDS) for the specific CAS 68391-29-7.[2]

Thermodynamic & Physical Constants

| Property | Value / Range | Context |
|----------------------|---|---|
| Physical State | Liquid | Colorless to pale yellow at 20°C. |
| Boiling Point (Atm) | 195°C – 205°C (Predicted) | High boiling point due to molecular weight; typically distilled under vacuum (e.g., -85°C at 10 mmHg).[2] |
| Density | 0.830 – 0.845 g/cm ³ (at 20°C) | Lighter than water; typical for branched aliphatic aldehydes. [2] |
| Refractive Index () | 1.425 – 1.435 | Standard range for saturated C10 aldehydes.[2] |
| Vapor Pressure | ~0.05 – 0.1 mmHg (at 25°C) | Low volatility; functions as a "Heart" to "Base" note in perfumery.[2] |
| Flash Point | ~65°C – 75°C (Closed Cup) | Classed as Combustible Liquid (Category 4 or similar).[2] |

Solubility & Partitioning

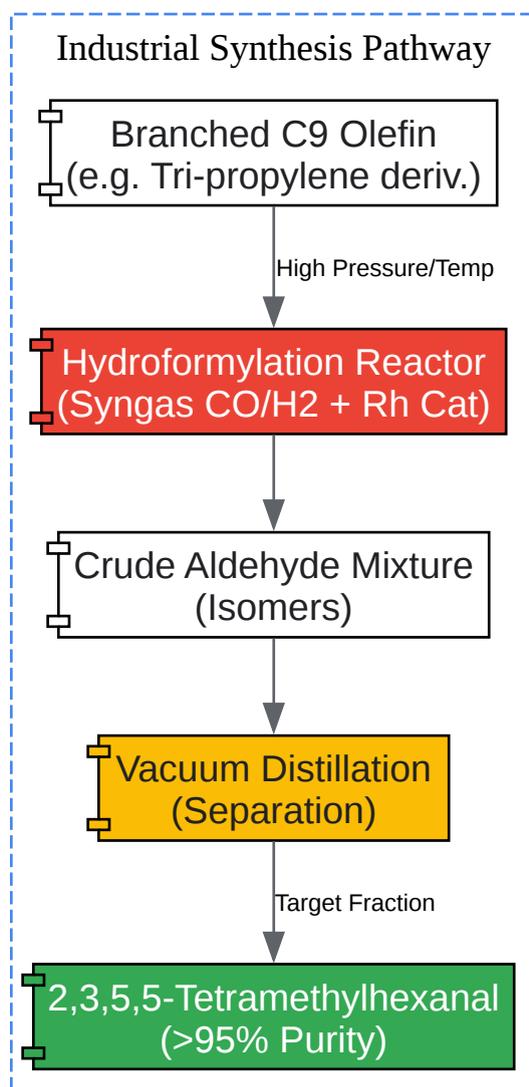
| Property | Data | Implication |
|-----------------------|--|---|
| Water Solubility | Insoluble (< 10 mg/L) | Requires emulsifiers or co-solvents (Ethanol, DPG) for aqueous formulations.[2] |
| LogP (Octanol/Water) | 3.30 – 4.50 | Highly lipophilic; indicates strong affinity for lipid phases and potential for bioaccumulation in aquatic organisms if not biodegradable.[2] |
| Solvent Compatibility | Soluble in Ethanol, Diethyl Phthalate, Dipropylene Glycol (DPG), Paraffin Oil. | Compatible with standard non-polar organic solvents. |

Synthesis & Manufacturing Workflow

The industrial synthesis of **2,3,5,5-tetramethylhexanal** typically involves Hydroformylation (Oxo Synthesis). This process converts an olefin precursor into an aldehyde using Syngas () and a catalyst (Rhodium or Cobalt).[2]

Primary Pathway:

- Precursor: Branched C9 alkenes (e.g., trimers of propylene or derivatives of diisobutylene).
- Reaction:
(and isomers).
- Purification: Fractional distillation to isolate the specific 2,3,5,5-isomer from other byproducts.



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Figure 2: General hydroformylation workflow for branched C10 aldehydes.

Applications & Organoleptics

Fragrance Profile

- Odor Type: Aldehydic, Floral, Green.[5]
- Description: Fresh, slightly woody, with distinct fruity-pear and agrumic (citrus-like) nuances. It is often used to provide "lift" and "modernity" to floral bouquets without the fatty notes associated with linear aldehydes (like Aldehyde C10).[2]

- **Stability:** The steric hindrance at the alpha-position (C2) and beta-position (C3) makes it more stable in alkaline media (e.g., soaps, detergents) compared to linear aldehydes, which are prone to aldol condensation and oxidation.[2]

Chemical Intermediate

It serves as a precursor for:

- **Alcohols:** Reduction to 2,3,5,5-tetramethylhexanol.
- **Acids:** Oxidation to 2,3,5,5-tetramethylhexanoic acid (used in synthetic lubricants or metalworking fluids).

Safety & Handling (GHS Classification)

Based on standard SDS data for C10 branched aldehydes (CAS 68391-29-7).[2]

Signal Word:WARNING

| Hazard Class | Hazard Statement | Code |
|------------------|--|------|
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Sensitization | May cause an allergic skin reaction. | H317 |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | H411 |

Handling Protocol:

- **Engineering Controls:** Use only in a chemical fume hood.
- **PPE:** Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.
- **Storage:** Store under inert gas (Nitrogen/Argon) in a cool, dry place to prevent autoxidation to the carboxylic acid.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties & Characterization of 2,3,5,5-Tetramethylhexanal ()]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8736681#physical-properties-of-2-3-5-5-tetramethylhexanal-c10h20o\]](https://www.benchchem.com/product/b8736681#physical-properties-of-2-3-5-5-tetramethylhexanal-c10h20o)

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